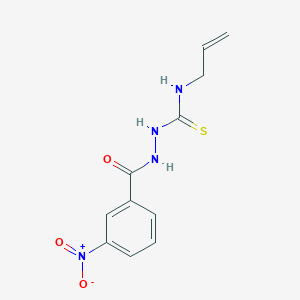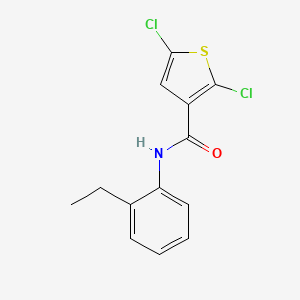
2,5-dichloro-N-(2-ethylphenyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(2-ethylphenyl)thiophene-3-carboxamide is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the family of thiophene derivatives and has been studied extensively for its mechanism of action and physiological effects.
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Research has focused on synthesizing new derivatives of thiophene carboxamide for potential anticancer applications. One study described the synthesis of 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, which showed inhibitory activity against several cell lines, especially those containing a thiazolidinone ring or thiosemicarbazide moiety in their structure (Atta & Abdel‐Latif, 2021).
Molluscicidal Properties
Another area of research is the exploration of thiophene derivatives for molluscicidal properties, aiming at combating schistosomiasis by targeting the intermediate host snails. The study on thiazolo[5,4-d]pyrimidines demonstrated potential in this regard (El-bayouki & Basyouni, 1988).
Antitubercular Activity
Thiophene carboxamide derivatives have also been studied for their antitubercular properties. A notable research synthesized novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides that exhibited promising antitubercular activity against Mycobacterium tuberculosis, with some analogs showing low cytotoxicity profiles (Marvadi et al., 2020).
Antibacterial and Antibiofilm Properties
The synthesis of new thiourea derivatives has shown significant anti-pathogenic activity, especially against bacteria capable of forming biofilms. This research highlights the potential of these compounds in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antinociceptive Activity
A study on the synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides revealed their potential for antinociceptive activity, opening avenues for pain management research (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).
Mécanisme D'action
Target of Action
Thiophene derivatives, which this compound is a part of, have been reported to exhibit a variety of biological effects . For instance, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug . Another example is articaine, a 2,3,4-trisubstituent thiophene, which is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Mode of Action
Based on the known actions of similar thiophene derivatives, it can be inferred that the compound might interact with its targets, leading to changes in their function .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These suggest that the compound might affect multiple biochemical pathways.
Result of Action
Based on the known actions of similar thiophene derivatives, it can be inferred that the compound might have a variety of biological effects .
Propriétés
IUPAC Name |
2,5-dichloro-N-(2-ethylphenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NOS/c1-2-8-5-3-4-6-10(8)16-13(17)9-7-11(14)18-12(9)15/h3-7H,2H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCJPLWFHWCFTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-((4-chlorophenyl)sulfonyl)-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2354565.png)
![2-[(2,3-Dichlorophenyl)formamido]propanoic acid](/img/structure/B2354566.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4-dimethoxybenzamide](/img/structure/B2354568.png)

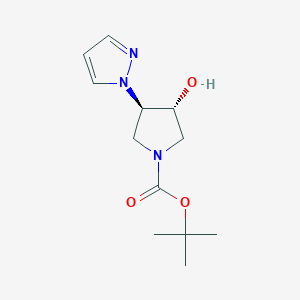
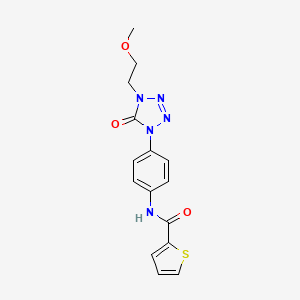
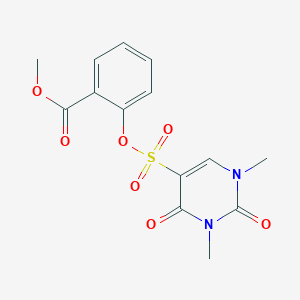
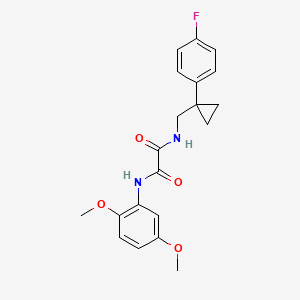

![[(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2354579.png)
![N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354582.png)
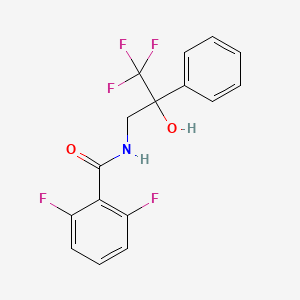
![2-(2-methyl-1H-indol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxoacetamide](/img/structure/B2354584.png)
